4-(chloromethyl)-1-phenyl-1H-pyrazole
Overview
Description
“4-(chloromethyl)-1-phenyl-1H-pyrazole” is a compound that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, a phenyl group, and a chloromethyl group. Pyrazole compounds are often used in the synthesis of various pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a pyrazole ring attached to a phenyl ring at the 1-position and a chloromethyl group at the 4-position. The exact geometry and bond lengths would need to be determined experimentally or through computational methods .Chemical Reactions Analysis
The chloromethyl group in “this compound” is likely to be reactive. It could undergo nucleophilic substitution reactions with various nucleophiles. The pyrazole ring might also participate in various reactions depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Oxidizing Agent in Synthesis
4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione is effectively used as an oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions. This process offers moderate to good yields at room temperature (Zolfigol et al., 2006).
Structural Studies of Heterocycles
In the study of trichloromethylated-4, 5-dihydro-1H-pyrazoles, the molecular structure of certain compounds was determined using NMR spectroscopy, X-ray diffraction, and semiempirical MO calculations. This involved detailed analysis of molecular interactions and stability (Bonacorso et al., 1999).
Synthesis of Biologically Active Derivatives
3-phenyl-1H-pyrazole is a critical intermediate in the synthesis of various biologically active compounds. Novel derivatives of 3-phenyl-1H-pyrazole were synthesized, showcasing potential for applications in molecular targeted therapy for cancer (Liu et al., 2017).
Molecular Tuning for Pharmacological Applications
A study demonstrated the synthesis and characterization of pyrazole compounds, revealing their potential in pharmacological applications, particularly in cancer treatment. This research emphasizes the importance of tuning the molecular structure for specific biological activities (Bustos et al., 2018).
Silver(I) Complex Synthesis
Research on the synthesis of silver(I) complexes involving 4-(phenyl)pyrazole derivatives highlights the potential for developing new materials with unique molecular arrangements and interactions (Reger et al., 2003).
Mechanism of Action
Future Directions
The future directions for “4-(chloromethyl)-1-phenyl-1H-pyrazole” would depend on its applications. If it’s a useful synthetic intermediate, research might focus on developing more efficient or environmentally friendly synthesis methods. If it’s a pharmaceutical, research might focus on improving its efficacy or reducing side effects .
Properties
IUPAC Name |
4-(chloromethyl)-1-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKFRFBAKGZDEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366641 | |
Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35715-71-0 | |
Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30366641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-1-phenyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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